Acid Stability Differential: Boc-Lys(Z)-OH Versus Boc-Lys(2-Cl-Z)-OH for TFA-Mediated Boc Deprotection
In Boc-SPPS, repeated TFA treatments are required for iterative Nα-Boc removal. The Z group exhibits measurable lability under extended TFA exposure, whereas the 2-chloro-Z (2-Cl-Z) variant demonstrates superior TFA stability. Quantitative differentiation is documented: the Cl-Z group is more stable to TFA than the Z group, making Boc-Lys(2-Cl-Z)-OH the preferred choice for the synthesis of longer peptides where cumulative TFA exposure increases the risk of premature Z cleavage [1]. This differential does not render Boc-Lys(Z)-OH inferior; rather, it defines its suitability for short-to-intermediate peptide sequences where Z group retention is assured and its milder hydrogenolytic cleavage conditions facilitate final deprotection without harsh acid treatment.
| Evidence Dimension | Acid lability (TFA stability) of ε-amine protecting group |
|---|---|
| Target Compound Data | Z group: Partial cleavage observed during extended TFA exposure in long peptide syntheses |
| Comparator Or Baseline | 2-Cl-Z group: Enhanced TFA stability; preferred for long peptide sequences |
| Quantified Difference | Qualitative rank-order stability: 2-Cl-Z > Z under TFA conditions |
| Conditions | Boc-SPPS protocol; repeated TFA deprotection cycles |
Why This Matters
This differential guides procurement based on target peptide length: Boc-Lys(Z)-OH is appropriate for sequences under approximately 15-20 residues, while Boc-Lys(2-Cl-Z)-OH should be selected for longer or aggregation-prone sequences.
- [1] Scientific Labs. 8530181000 Boc-Lys(Z)-OH Technical Note: 'The Cl-Z group is more stable to TFA than the Z group, so this derivative is preferred to Boc-Lys(Z)-OH in the synthesis of longer peptides.' View Source
